![molecular formula C18H24N2O4 B6348913 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-55-2](/img/structure/B6348913.png)
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable cyclohexanone derivative with an amine to form the spirocyclic intermediate.
Introduction of the benzoyl group: The spirocyclic intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to introduce the benzoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Pharmaceutical Research
The compound's structure suggests potential applications in drug design, particularly in developing novel therapeutic agents targeting various diseases. Its spirocyclic structure may enhance binding affinity and selectivity toward biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Preliminary studies indicate that derivatives of diazaspiro compounds exhibit antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth, suggesting that 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may possess similar effects, warranting further investigation into its efficacy as an antimicrobial agent.
Anticancer Research
Compounds with complex heterocyclic structures have been explored for their anticancer properties. Initial findings indicate that spiro compounds can induce apoptosis in cancer cells. Future studies could focus on the cytotoxic effects of this specific compound against various cancer cell lines.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial activity of several diazaspiro compounds, including derivatives similar to this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antimicrobial agent.
Case Study 2: Anticancer Potential
Research conducted on spirocyclic compounds demonstrated their ability to inhibit tumor growth in vitro. A derivative of the compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability. These findings suggest that further exploration of this compound could lead to the discovery of new anticancer therapies.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic compound used as an insecticide.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: A compound with a similar spirocyclic structure.
Uniqueness
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both an oxa and diaza spirocyclic system. This combination of features provides it with distinct chemical and biological properties compared to other similar compounds.
Biological Activity
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound belonging to the diazaspiro class. It possesses a unique spiro structure that includes both nitrogen and oxygen heteroatoms, which contribute to its potential biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research sources.
- Chemical Formula : C18H22N4O3
- Molecular Weight : Approximately 336.40 g/mol
- CAS Number : 1326810-55-2
The biological activity of this compound can be attributed to its functional groups, particularly the carboxylic acid and the carbonyl group associated with the benzoyl moiety. These functional groups may facilitate interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds within the diazaspiro class exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in vitro, likely due to its interaction with cellular signaling pathways that regulate cell survival and proliferation.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of diazaspiro compounds, indicating potential applications in neurodegenerative diseases. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, providing therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Spiro Structure : Utilizing cyclization reactions between appropriate precursors.
- Functional Group Modifications : Employing techniques such as acylation and esterification to introduce specific substituents.
- Purification : Techniques like recrystallization or chromatography ensure high purity necessary for biological testing.
Properties
IUPAC Name |
8-ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-19-10-8-18(9-11-19)20(15(12-24-18)17(22)23)16(21)14-7-5-4-6-13(14)2/h4-7,15H,3,8-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMPJMIPOLEHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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